bis(acetic acid) cyclohexylamine platinum(II) chloride amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is part of a broader class of platinum complexes that have shown significant promise in oncology due to their ability to interact with DNA and inhibit cell division.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetic acid) cyclohexylamine platinum(II) chloride amine typically involves the reaction of platinum(II) chloride with cyclohexylamine and acetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Bis(acetic acid) cyclohexylamine platinum(II) chloride amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state species, which may have different reactivity and biological activity.
Substitution: Ligand substitution reactions are common, where the chloride or amine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the platinum complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and coordination chemistry of platinum complexes.
Biology: The compound’s interaction with biomolecules, particularly DNA, makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine: Its anticancer properties have been the focus of numerous studies, with promising results in preclinical and clinical trials. .
Mechanism of Action
The mechanism of action of bis(acetic acid) cyclohexylamine platinum(II) chloride amine involves its interaction with DNA. The compound binds to the N7 position of purine bases, forming intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound’s ability to overcome resistance mechanisms, such as reduced drug uptake and increased DNA repair, further enhances its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based drug with a more favorable side effect profile compared to cisplatin.
Oxaliplatin: Known for its efficacy against colorectal cancer and reduced nephrotoxicity.
Uniqueness
Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is unique due to its specific ligand arrangement, which imparts distinct reactivity and biological activity. Its ability to overcome resistance mechanisms and its oral bioavailability make it a promising candidate for further development .
Properties
Molecular Formula |
C10H24Cl2N2O4Pt |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
acetic acid;azane;cyclohexanamine;dichloroplatinum |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |
InChI Key |
TWEQNPPRXJRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.